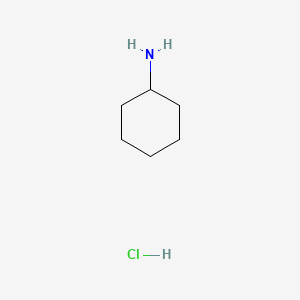

Cyclohexylamine hydrochloride

Vue d'ensemble

Description

Cyclohexylamine hydrochloride is an organic compound that belongs to the aliphatic amine class. It is a colorless to yellowish liquid with a strong, fishy odor. This compound is miscible with water and is commonly used as an intermediate in the synthesis of various organic compounds. It is also known for its applications in the production of pharmaceuticals, corrosion inhibitors, and vulcanization accelerators .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclohexylamine hydrochloride can be synthesized through the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Alternatively, it can be prepared by the alkylation of ammonia using cyclohexanol .

Industrial Production Methods: In industrial settings, this compound is produced through the reductive amination of cyclohexanone using a continuous process. This involves the reaction of pressurized hydrogen and ammonia with cyclohexanone over nickel or cobalt catalysts at high temperatures (up to 275°C) and pressures (0.1–20 MPa) .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclohexylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form cyclohexanone.

Reduction: Can be reduced to cyclohexane.

Substitution: Reacts with alkyl halides to form N-alkylcyclohexylamines.

Common Reagents and Conditions:

Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Utilizes reducing agents such as lithium aluminum hydride.

Substitution: Involves alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Cyclohexanone.

Reduction: Cyclohexane.

Substitution: N-alkylcyclohexylamines.

Applications De Recherche Scientifique

Corrosion Inhibition

Cyclohexylamine hydrochloride is widely used as a corrosion inhibitor in boiler feed water systems. Its effectiveness lies in its ability to form protective films on metal surfaces, thus preventing rust and degradation over time .

Chemical Intermediate

CHA serves as an important intermediate in the synthesis of various chemicals, including:

- Insecticides : Used in the formulation of pest control agents.

- Plasticizers : Enhances flexibility and durability in plastic products.

- Rubber Chemicals : Improves the processing and performance of rubber materials.

- Dyes and Pigments : Acts as a precursor for synthetic dyes used in textiles .

Pharmaceutical Applications

In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Studies have explored its role in:

- Drug Development : CHA is utilized in the synthesis of various pharmaceutical compounds, enhancing their efficacy and stability.

- Toxicology Studies : Research has assessed the toxicity profiles of CHA, particularly its effects on reproductive health and organ function in animal models .

Toxicological Studies

Toxicity assessments have revealed critical insights into the safety profile of this compound. Key findings include:

- Reproductive Toxicity : Long-term feeding studies indicate that high doses can lead to reduced spermatogenesis and organ weight changes in male rats .

- Respiratory Irritation : CHA has been shown to irritate the upper respiratory tract, with significant effects observed at exposure levels above 210 mg/m³ .

- Histopathological Changes : Studies have documented various histopathological changes, such as lung macrophage accumulation and testicular atrophy at elevated doses .

Case Study 1: Corrosion Inhibition Efficacy

A study evaluated the effectiveness of this compound as a corrosion inhibitor in industrial settings. Results indicated a significant reduction in corrosion rates when CHA was used compared to untreated systems, highlighting its practical application in maintaining equipment integrity.

Case Study 2: Toxicity Assessment in Rodents

A two-year feeding study on Wistar rats demonstrated that this compound at high doses resulted in notable histopathological changes, including myocardial fibrosis and glomerulonephrosis. These findings underscore the importance of careful dosage management when using CHA in industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Corrosion Inhibition | Boiler feed water treatment | Effective at reducing metal degradation |

| Chemical Intermediate | Synthesis of insecticides, plasticizers | Key role in manufacturing various chemicals |

| Pharmaceutical Research | Drug development and toxicity studies | Investigated for reproductive toxicity |

Mécanisme D'action

Cyclohexylamine hydrochloride exerts its effects primarily through its basic nature. It neutralizes acids in exothermic reactions to form salts and water. This compound is also known to inhibit corrosion by forming a protective layer on metal surfaces. In biological systems, it is rapidly absorbed and metabolized, with its primary targets being the liver, kidneys, and gastrointestinal tract .

Comparaison Avec Des Composés Similaires

Aniline: An aromatic amine that is less basic than cyclohexylamine hydrochloride.

Hexahydroaniline: Another aliphatic amine with similar properties but different applications.

Cyclohexanone: A ketone that can be derived from the oxidation of this compound.

Uniqueness: this compound is unique due to its strong basicity, which makes it more reactive in various chemical processes compared to its aromatic analogs like aniline. Its applications in corrosion inhibition and as a precursor to vulcanization accelerators also set it apart from other similar compounds .

Activité Biologique

Cyclohexylamine hydrochloride (CHA) is a compound with significant biological activity, derived from cyclohexylamine, which itself is a metabolite of the artificial sweetener cyclamate. This article explores the pharmacological effects, mechanisms of action, and various studies related to CHA.

Pharmacological Properties

Cyclohexylamine has been documented to exhibit several pharmacological activities:

- Anti-inflammatory Effects : CHA has demonstrated anti-inflammatory properties, particularly in models involving rat tissues. It has been shown to influence the contraction of isolated rat aorta and ileum strips, suggesting a role in modulating vascular responses .

- Serotonergic Activity : The contraction response induced by CHA in the isolated rat epididymal vas deferens appears to be mediated through serotonergic receptors, specifically the 5-HT2A subtype. This mechanism indicates a potential for CHA in influencing serotonin pathways, which are crucial in various physiological processes .

- Testicular Effects : CHA has been implicated in causing testicular atrophy in rats by acting directly on Sertoli cells. This effect is linked to its interaction with the seminiferous epithelium, highlighting potential reproductive toxicity .

Absorption and Metabolism

The absorption and metabolism of this compound are critical for understanding its biological activity:

- Absorption : CHA is rapidly absorbed following oral administration, with peak plasma levels occurring within 1 to 2 hours. The half-life varies between species, approximately 3 to 5 hours in humans and about 1 to 3 hours in rats and dogs .

- Distribution : After administration, CHA distributes widely throughout body tissues, with significant concentrations found in the lungs, liver, kidneys, and heart. Notably, it crosses the placenta, indicating potential effects on fetal development .

- Metabolism : The primary metabolic pathways involve deamination and hydroxylation. In humans, metabolites include cyclohexanol and trans-cyclohexane-1,2-diol. In animal studies, varying metabolic pathways have been observed depending on species .

Toxicological Studies

Research indicates that this compound may have toxic effects at certain concentrations:

- Irritation and Sensitization : In human patch tests with a 25% solution of CHA, varying degrees of skin irritation were reported. A slight sensitizing effect was noted in some volunteers following repeated exposure .

- Carcinogenic Potential : High doses of CHA or its parent compound cyclamate have been associated with bladder tumors in rats. This raises concerns regarding long-term exposure and potential carcinogenicity .

Case Studies and Research Findings

Several studies have investigated the biological activities of cyclohexylamine derivatives:

- Synthesis and Biological Activity : A study focused on synthesizing cyclohexylamine derivatives assessed their acute toxicity and analgesic properties. These derivatives exhibited varying degrees of cytotoxicity and influenced locomotor activity in animal models .

- Health-Based Reassessments : The Health Council of the Netherlands conducted an assessment on occupational exposure limits for cyclohexylamine due to its health hazards. The findings emphasized the need for careful handling due to its irritant properties and potential systemic effects .

Summary Table of Biological Activities

| Biological Activity | Mechanism/Effect | Species Studied |

|---|---|---|

| Anti-inflammatory | Modulates contraction in vascular tissues | Rats |

| Serotonergic activity | Acts on 5-HT2A receptors | Rats |

| Testicular atrophy | Direct action on Sertoli cells | Rats |

| Skin irritation | Induces varying degrees of irritation | Humans |

| Carcinogenic potential | Associated with bladder tumors | Rats |

Propriétés

IUPAC Name |

cyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUGSKJHHWASAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4998-76-9 | |

| Record name | Cyclohexylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4998-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN6VYF8THC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.